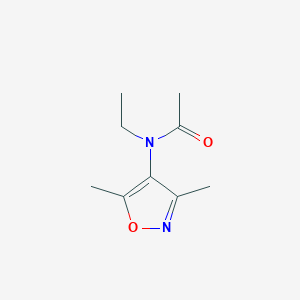![molecular formula C23H30O B12581386 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- CAS No. 603126-37-0](/img/structure/B12581386.png)
2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-: is an organic compound with the molecular formula C23H30O . This compound is characterized by the presence of a nonynone group and an octynylphenyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- typically involves the following steps:
Formation of the Nonynone Group: This can be achieved through the alkylation of a suitable precursor with a nonynone moiety.
Attachment of the Octynylphenyl Group: This step involves the coupling of the nonynone intermediate with a phenyl group substituted with an octynyl chain.
The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like tetrahydrofuran or dimethylformamide are commonly used to dissolve the reactants and provide a medium for the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nonynone group to a nonane group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Nonyn-1-one: Lacks the octynylphenyl group, making it less complex.
1-Octynylbenzene: Lacks the nonynone group, resulting in different chemical properties.
Phenylacetylene: A simpler structure with only a phenyl and acetylene group.
Uniqueness
2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]- is unique due to its combination of a nonynone group and an octynylphenyl group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
603126-37-0 |
|---|---|
Molecular Formula |
C23H30O |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(4-oct-1-ynylphenyl)non-2-yn-1-one |
InChI |
InChI=1S/C23H30O/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)23(24)16-14-12-10-8-6-4-2/h17-20H,3-12H2,1-2H3 |
InChI Key |
NPQGBANGUWFHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC1=CC=C(C=C1)C(=O)C#CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B12581304.png)



![N-[3-Iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12581320.png)
![N-{5-[(E)-(4-Chlorophenyl)diazenyl]quinolin-8-yl}benzenesulfonamide](/img/structure/B12581326.png)
![Methyl 2-[(acetyloxy)(cyclohexyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B12581329.png)
![5-Methyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl]phenol](/img/structure/B12581336.png)


![N-{1-[(Furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-3-methyl-benzamide](/img/structure/B12581349.png)

![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)

